Bis(cyclopropylmethyl)amine hydrochloride
Description
Significance of Cyclopropyl (B3062369) and Cyclopropylmethyl Moieties in Contemporary Organic Synthesis
The cyclopropyl group, the smallest carbocyclic ring, is a privileged scaffold in modern organic and medicinal chemistry. researchgate.netgoogle.com Its significance stems from a unique combination of steric and electronic properties conferred by its strained three-membered ring. The C-C bonds in a cyclopropane (B1198618) ring possess enhanced p-character, making them shorter and stronger than those in typical alkanes. google.com This structure results in a rigid, planar arrangement of its carbon atoms, which can be strategically employed to lock a molecule's conformation, potentially increasing its binding affinity and potency with biological targets. google.com
In medicinal chemistry, the cyclopropyl ring is often used as a bioisostere—a substituent that retains the essential biological activity of the group it replaces—for moieties like gem-dimethyl groups, alkenes, or even phenyl rings. newdrugapprovals.orggoogle.com This substitution can lead to significant improvements in a drug candidate's profile, including:
Enhanced Metabolic Stability: The strong C-H bonds of the cyclopropyl group are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life. accelachem.com
Improved Potency and Selectivity: The rigid structure of the ring can optimize interactions with a biological target and reduce off-target effects. google.comgoogle.com
Modulated Physicochemical Properties: The incorporation of a cyclopropyl or cyclopropylmethyl group can alter a molecule's lipophilicity, solubility, and membrane permeability, which are critical pharmacokinetic parameters. newdrugapprovals.org
The cyclopropylmethyl moiety specifically extends these properties, providing a rigid linker that positions functional groups in a well-defined spatial orientation, a valuable tool in rational drug design. nih.gov
Overview of Amine Hydrochlorides as Key Intermediates and Reagents in Chemical Research
Amines are fundamental building blocks in organic synthesis, valued for the nucleophilicity of the nitrogen atom's lone pair of electrons. researchgate.netnewdrugapprovals.org However, many free amines, particularly those with higher molecular weights, are oily liquids or low-melting solids that can be difficult to handle, purify, and store due to their reactivity and potential for atmospheric degradation.
Conversion of an amine into its hydrochloride salt (R₃N·HCl) is a common and highly effective strategy to overcome these challenges. This is achieved through a simple acid-base reaction with hydrochloric acid. The resulting amine hydrochloride is typically a stable, crystalline solid. This solid form offers several advantages in a research setting:
Improved Handling and Stability: Crystalline salts are generally easier to weigh and handle than liquids and have a longer shelf life.
Enhanced Water Solubility: The ionic nature of the hydrochloride salt significantly increases the aqueous solubility of otherwise nonpolar organic amines, a crucial factor in pharmaceutical formulation and purification processes.
Simplified Purification: The ability to precipitate the amine as a hydrochloride salt from an organic solution provides an effective method for purification, separating it from non-basic impurities.
Controlled Reactivity: The protonated nitrogen in the salt form is no longer nucleophilic, protecting the amine functionality. The active free amine can be easily regenerated when needed by treatment with a base.
Consequently, amine hydrochlorides are ubiquitous in chemical synthesis, serving as stable intermediates that facilitate the purification, storage, and controlled deployment of amine reagents in multi-step synthetic sequences.
Scope and Academic Research Focus for Bis(cyclopropylmethyl)amine (B2599288) Hydrochloride
Bis(cyclopropylmethyl)amine hydrochloride is a secondary amine salt that incorporates the structural features discussed previously: two cyclopropylmethyl groups attached to a nitrogen atom, which is protonated and paired with a chloride ion. While extensive academic literature dedicated solely to the study of this specific compound is limited, its primary role in advanced research appears to be as a specialized building block in the synthesis of more complex, biologically active molecules.
The research focus for this compound is centered on its utility as a synthetic intermediate. Patent literature reveals its application in the construction of novel therapeutic agents, particularly inhibitors of the Cholesteryl Ester Transfer Protein (CETP). google.com In these synthetic routes, the free base form, Bis(cyclopropylmethyl)amine, is used as a nucleophile. For instance, it is reacted with electrophilic quinoline (B57606) derivatives to introduce the bis(cyclopropylmethyl)amino moiety into the final complex molecular structure. newdrugapprovals.org The hydrochloride salt serves as a stable, solid precursor for the reactive free amine.
The academic interest in this compound is therefore not in its own biological properties, but in the unique structural motif it provides. The dual cyclopropylmethyl groups are incorporated by medicinal chemists to explore specific regions of a target protein's binding pocket, leveraging the steric and electronic properties of the cyclopropyl rings to potentially enhance the potency and pharmacokinetic profile of the final drug candidate.
Chemical Compound Data
Below are interactive tables detailing the properties of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 405879-09-6 |
| Molecular Formula | C₈H₁₆ClN |
| IUPAC Name | bis(cyclopropylmethyl)amine;hydrochloride |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 161.67 g/mol |
| Molecular Weight (Free Base) | 125.21 g/mol |
| InChI Key | SQDZKLOBUZYIMX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CNCC2CC2.Cl |
Structure
2D Structure
Properties
IUPAC Name |
1-cyclopropyl-N-(cyclopropylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7(1)5-9-6-8-3-4-8;/h7-9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDZKLOBUZYIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Bis Cyclopropylmethyl Amine Hydrochloride and Analogous Cyclopropylamine Derivatives
Direct Synthesis Approaches to Bis(cyclopropylmethyl)amine (B2599288) Hydrochloride
Direct approaches focus on the construction of the secondary amine and its subsequent conversion to the hydrochloride salt in the final steps of the synthesis.
The core of the bis(cyclopropylmethyl)amine synthesis is the formation of carbon-nitrogen bonds. A primary method for achieving this is through the nucleophilic substitution of cyclopropylmethyl halides with an appropriate amine. fishersci.co.uk This classic amination reaction, a cornerstone of organic synthesis, involves the displacement of a halide (such as bromide or chloride) from a cyclopropylmethyl building block by a nitrogen-containing nucleophile.
To form the bis(cyclopropylmethyl)amine, this can be achieved in a stepwise manner. First, cyclopropylmethylamine can be synthesized by reacting a cyclopropylmethyl halide with ammonia (B1221849). The resulting primary amine can then be further alkylated with a second molecule of a cyclopropylmethyl halide. Alternatively, reacting two equivalents of a cyclopropylmethyl halide directly with ammonia can lead to the formation of the desired secondary amine, though this often results in a mixture of primary, secondary, and tertiary amines, necessitating purification. The reaction kinetics are sensitive to temperature, with reflux conditions often employed for less reactive starting materials. fishersci.co.uk The choice of base and solvent, typically DMF or THF, is also a critical parameter in optimizing the reaction yield. fishersci.co.uk
The final step in the synthesis is the conversion of the free bis(cyclopropylmethyl)amine base into its hydrochloride salt. This is a standard acid-base reaction where the lone pair of electrons on the amine's nitrogen atom is protonated by a strong acid, typically hydrochloric acid (HCl). quora.comspectroscopyonline.com This transformation is crucial, particularly in pharmaceutical chemistry, as it converts the often oily and water-insoluble free amine into a stable, crystalline solid with enhanced water solubility and a longer shelf life. spectroscopyonline.comyoutube.com
The procedure generally involves dissolving the free amine in a suitable organic solvent, such as diethyl ether or dioxane, and then adding a solution of HCl in the same or a compatible solvent. nih.govresearchgate.netresearchgate.net The resulting amine salt, being ionically bonded, is typically insoluble in nonpolar organic solvents and precipitates out of the solution, allowing for easy isolation by filtration. quora.comyoutube.comresearchgate.net
| Step | Reaction Type | Reactants | Product | Purpose |
| 1 | Nucleophilic Substitution | Bis(cyclopropylmethyl)amine (free base) | Bis(cyclopropylmethyl)amine hydrochloride | Salt formation |
| 2 | Acid-Base Reaction | Hydrochloric Acid (HCl) | Increased stability and water solubility |
Precursor Synthesis and Intermediate Transformations
The primary precursors for the amination reactions are cyclopropylmethyl halides, such as cyclopropylmethyl bromide (CPMBr) and cyclopropylmethyl chloride (CPMCl). These are most commonly synthesized from cyclopropylmethanol (B32771) (CPMO). google.com
Several methods exist for the preparation of cyclopropylmethanol itself. A common industrial route is the hydrogenation of cyclopropanecarboxaldehyde (B31225) (CPCA) using cobalt or nickel catalysts. google.comepo.org Other routes include the reduction of cyclopropanecarboxylic acid with lithium aluminum hydride or the reduction of cyclopropanecarboxylic acid esters with reagents like sodium borohydride (B1222165) in the presence of a Lewis acid. google.com
Once cyclopropylmethanol is obtained, it can be converted to the corresponding halide. A simple process involves treating cyclopropylmethanol with an aqueous solution of a hydrogen halide (e.g., HCl or HBr). epo.orggoogleapis.com However, this method can lead to isomeric impurities like cyclobutyl halides and 4-halo-1-butenes due to the propensity of the cyclopropylmethyl cation to undergo rearrangement. googleapis.compsu.edu To circumvent this, milder and more selective methods are often preferred. One such process involves reacting cyclopropylmethanol with a complex formed from an N-halosuccinimide (like N-bromosuccinimide) and a dialkyl sulfide (B99878) (like dimethyl sulfide). google.com
| Precursor | Starting Material | Reagents | Key Considerations |
| Cyclopropylmethanol | Cyclopropanecarboxaldehyde | H₂, Co or Ni catalyst | Efficient for large-scale production. google.comepo.org |
| Cyclopropylmethanol | Methyl cyclopropanecarboxylate | NaBH₄, Lewis Acid (e.g., AlCl₃) | Laboratory-scale synthesis. |
| Cyclopropylmethyl bromide | Cyclopropylmethanol | Aq. HBr | Can produce rearrangement byproducts. googleapis.com |
| Cyclopropylmethyl bromide | Cyclopropylmethanol | N-Bromosuccinimide, Dimethyl sulfide | High selectivity, avoids rearrangement. google.com |
The formation of the secondary amine linkage is a critical transformation. Beyond the direct alkylation of ammonia, more controlled strategies can be employed. A highly effective method is the N-alkylation of a primary amine, in this case, reacting cyclopropylmethylamine with a cyclopropylmethyl halide. organic-chemistry.org Cesium hydroxide (B78521) has been shown to promote selective mono-N-alkylation of primary amines. organic-chemistry.org
Another powerful technique is reductive amination. This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of bis(cyclopropylmethyl)amine, cyclopropanecarboxaldehyde could be reacted with cyclopropylmethylamine. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is a cornerstone for C-N bond formation. acs.org
Catalytic methods, such as the "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy, offer a more sustainable approach. organic-chemistry.org In these reactions, a catalyst (often based on ruthenium or iridium) temporarily removes hydrogen from an alcohol to form an aldehyde in situ, which then undergoes reductive amination with an amine, with the catalyst returning the hydrogen in the final reduction step. organic-chemistry.org This allows for the direct coupling of amines with alcohols, bypassing the need to pre-formulate halides or aldehydes.
Advanced Synthetic Techniques in Cyclopropylamine (B47189) Chemistry
The field of cyclopropylamine synthesis is continually evolving, with advanced methods offering novel entry points to this important structural motif. nih.gov The Kulinkovich-Szymoniak reaction provides a direct synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium (II) species and a Lewis acid. organic-chemistry.org This method is notable for its operational simplicity and use of readily available starting materials. organic-chemistry.org
Other modern approaches adapt classical cyclopropanation methods to incorporate a nitrogen function directly. nih.gov These include metal-catalyzed reactions of diazo compounds on olefins and Michael-initiated ring-closure reactions, with significant progress being made in achieving enantioselective synthesis. nih.gov Furthermore, metal-catalyzed reactions involving C-H functionalization are emerging as powerful tools for the preparation of the aminocyclopropane moiety. nih.gov These advanced techniques highlight the ongoing innovation in the synthesis of complex cyclopropylamine derivatives.
Scalable Synthesis Protocols for Cyclopropylamine Derivatives
The large-scale production of cyclopropylamine derivatives often relies on robust and cost-effective synthetic routes. One prominent method involves the Curtius rearrangement, which has been successfully applied to the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride on a multigram scale. nih.govnih.govchemrxiv.org This approach typically starts from a readily available carboxylic acid, which is converted to an acyl azide. Subsequent thermal or photochemical rearrangement yields an isocyanate, which can then be hydrolyzed to the corresponding amine. A key advantage of this method is the retention of the cyclopropyl (B3062369) ring's stereochemistry.
Another scalable approach is the reductive amination of cyclopropanecarboxaldehyde or related ketones. longdom.org This method involves the reaction of the carbonyl compound with an amine in the presence of a reducing agent, such as sodium borohydride or catalytic hydrogenation, to form the desired cyclopropylamine derivative. longdom.org
Furthermore, the amination of cyclopropanol (B106826) and the reaction of cyclopropyl halides with amines are also viable, scalable routes to cyclopropylamines. longdom.org These methods offer flexibility in introducing various substituents on the amine nitrogen.
| Starting Material | Key Reaction | Product | Scale | Overall Yield | Reference |
| 1-bromo-1-cyclopropylcyclopropane | Carboxylation, Curtius Degradation, Deprotection | (1-cyclopropyl)cyclopropylamine hydrochloride | 900 mmol | 42% | nih.govchemrxiv.org |
| Cyclopropanecarboxaldehyde | Reductive Amination | Cyclopropylamine | Industrial | High | longdom.org |
| Cyclopropanol | Amination | Cyclopropylamine | Industrial | High | longdom.org |
Stereoselective Synthesis of Cyclopropylamine Scaffolds
The biological activity of cyclopropylamine derivatives is often highly dependent on their stereochemistry. Consequently, significant research has focused on the development of stereoselective methods for their synthesis.
Diastereoselective Approaches
Diastereoselective methods aim to control the relative stereochemistry of newly formed stereocenters. One strategy involves the photoredox-catalyzed [3 + 2] cycloaddition of N-sulfonyl cyclopropylamines with electron-deficient olefins, which can produce highly substituted trans-cyclopentanes with excellent diastereoselectivity. google.com Another approach is the diastereoselective synthesis of cyclopropyl diboronates via a 1,2-boronate rearrangement, which can serve as versatile intermediates for the synthesis of polysubstituted cyclopropanes. nih.govnih.gov
Recent work has also demonstrated the highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes via the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure. chemrxiv.org
| Reactants | Catalyst/Reagent | Key Feature | Product Diastereoselectivity | Reference |
| N-sulfonyl cyclopropylamine, Electron-deficient olefin | Organic photocatalyst | Visible-light induced [3 + 2] cycloaddition | High (trans-cyclopentanes) | google.com |
| gem-bis(boronates), Thianthrenium salts | N/A | 1,2-boronate rearrangement | High | nih.govnih.gov |
| α-chloroaldehyde, Amine | Zinc | Trapping of zinc homoenolate | High (trans-cyclopropylamines) | chemrxiv.org |
Enantioselective Methodologies
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. A powerful method for the enantioselective synthesis of cyclopropylamine derivatives is the Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters. This reaction proceeds with high yields and excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). wikipedia.org
Another significant advancement is the copper-catalyzed three-component cyclopropene (B1174273) alkenylamination, which provides access to poly-substituted cis-1,2-alkenylcyclopropylamines with exceptionally high enantioselectivity. google.com Chemoenzymatic strategies, utilizing engineered myoglobin (B1173299) catalysts, have also emerged for the highly diastereo- and enantioselective synthesis of functionalized cyclopropanes. researchgate.net
| Reaction Type | Catalyst | Key Features | Enantiomeric Excess (ee) | Reference |
| Asymmetric Cyclopropanation | Ru(II)-Pheox complex | High yield, excellent diastereoselectivity | Up to 99% | wikipedia.org |
| Cyclopropene Alkenylamination | Copper/bisphosphine ligand | Three-component reaction, poly-substituted products | High | google.com |
| Biocatalytic Cyclopropanation | Engineered Myoglobin | Stereoselective construction of keto-functionalized cyclopropanes | High | researchgate.net |
Analogous Synthetic Routes from Related Bis-Amine Hydrochlorides
The synthesis of cyclic structures from acyclic precursors is a fundamental strategy in organic chemistry. Insights from the synthesis of related heterocyclic compounds, such as piperazines, can inform potential routes to bis(cyclopropylmethyl)amine and its derivatives.
Cyclization Reactions in the Synthesis of Piperazine (B1678402) Derivatives
The synthesis of piperazine rings often involves the cyclization of a precursor containing two amine functionalities. A common method is the reaction of an N-substituted bis(2-chloroethyl)amine (B1207034) hydrochloride with a primary amine. This reaction proceeds via a double nucleophilic substitution to form the six-membered piperazine ring.
Another approach involves the reductive cyclization of dioximes, which can be prepared from the double Michael addition of nitrosoalkenes to primary amines. This method allows for the construction of substituted piperazines. Furthermore, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines from diamine components and propargyl units.
| Precursor Type | Key Reaction | Product | Reference |
| Bis(2-chloroethyl)amine hydrochloride and primary amine | Double nucleophilic substitution | N-Aryl piperazines | |
| Dioximes from primary amines and nitrosoalkenes | Catalytic reductive cyclization | Substituted piperazines | |
| Diamines and propargyl units | Palladium-catalyzed cyclization | Highly substituted piperazines |
N-Alkylation with Cyclopropylcarbinols
N-alkylation is a fundamental reaction for the formation of C-N bonds. A regioselective approach for the N-alkylation of arylamines and heterocyclic amines utilizes cyclopropylcarbinols in the presence of Brookhart's acid. The reaction conditions, particularly the temperature, can be tuned to selectively yield either N-alkylated cyclopropyl derivatives or homoallyl amines. This method offers a versatile route to introduce the cyclopropylmethyl group onto a nitrogen atom.
| Substrates | Catalyst | Key Feature | Product(s) | Reference |
| Arylamines/Heterocyclic amines, Cyclopropylcarbinols | Brookhart's acid | Temperature-switchable regioselectivity | N-alkylated cyclopropyl derivatives or Homoallyl amines |
Chemical Reactivity and Reaction Mechanisms of Bis Cyclopropylmethyl Amine Hydrochloride and Its Congeners
Fundamental Reactivity of the Cyclopropylmethyl Amine Moiety
The chemical behavior of bis(cyclopropylmethyl)amine (B2599288) and its related structures is dictated by the interplay between the nitrogen atom's nucleophilicity and the unique properties of the cyclopropyl (B3062369) ring.
All amines, including bis(cyclopropylmethyl)amine, are characterized by the presence of a lone pair of electrons on the nitrogen atom. libretexts.org This non-bonding electron pair makes the nitrogen atom a center of high electron density, allowing it to act as a nucleophile—a species that donates an electron pair to an electrophile (an electron-deficient center) to form a chemical bond. libretexts.org The nucleophilicity of an amine is influenced by the electronic effects of the groups attached to the nitrogen.
In the case of cyclopropylmethyl amine structures, the alkyl (cyclopropylmethyl) groups attached to the nitrogen are generally considered electron-donating. This electron-donating nature increases the electron density on the nitrogen atom compared to ammonia (B1221849) (NH₃), thereby enhancing its nucleophilicity. masterorganicchemistry.com As a secondary amine, bis(cyclopropylmethyl)amine is expected to be a stronger nucleophile than its primary amine counterpart, cyclopropylmethanamine. masterorganicchemistry.com This enhanced reactivity allows it to participate in a variety of substitution and addition reactions, such as reactions with alkyl halides and acyl chlorides. libretexts.org
| Amine Type | General Nucleophilicity Trend | Reason |
| **Primary Amines (R-NH₂) ** | More nucleophilic than ammonia | Alkyl group donates electron density to the nitrogen atom. |
| Secondary Amines (R₂-NH) | More nucleophilic than primary amines | Two alkyl groups provide greater electron-donating effect. masterorganicchemistry.com |
| Tertiary Amines (R₃-N) | Nucleophilicity is solvent-dependent and can be affected by steric hindrance | While electronically richer, steric bulk can impede its ability to attack electrophiles. |
The cyclopropane (B1198618) ring is a dominant factor in the reactivity of cyclopropylmethyl compounds. The three carbon atoms of the ring form an equilateral triangle, forcing the internal C-C-C bond angles to be 60°. openochem.orgpressbooks.pub This is a significant deviation from the ideal 109.5° bond angle for sp³-hybridized carbon atoms. libretexts.orgwikipedia.org This deviation results in substantial angle strain, a form of instability also known as Baeyer strain. pressbooks.pubpharmaguideline.com
This inherent strain, combined with torsional strain from eclipsed hydrogen atoms, makes the carbon-carbon bonds in the cyclopropane ring considerably weaker than those in acyclic alkanes. pressbooks.publibretexts.org Consequently, the cyclopropane ring has a high internal energy and a propensity to undergo ring-opening reactions, as this process relieves the strain and leads to a more stable, lower-energy state. wikipedia.orgpharmaguideline.com This high reactivity is a key feature of the chemical transformations involving cyclopropyl systems, often providing the thermodynamic driving force for reactions that would not occur in unstrained systems. wikipedia.org
| Cycloalkane | Strain Energy (kJ/mol) |
| Cyclopropane | 114 |
| Cyclobutane | 110 |
| Cyclopentane | 25 |
| Cyclohexane | 0 |
Data sourced from measurements of the heat of combustion per methylene (B1212753) (CH₂) group. pressbooks.pub
Mechanistic Investigations of Key Reactions
A central feature of the reactivity of cyclopropylmethyl systems is the behavior of the cyclopropylmethyl cation. This carbocation is a non-classical, delocalized species that exhibits remarkable stability and a tendency to undergo facile rearrangements. echemi.comrsc.org When a leaving group departs from a cyclopropylmethyl substrate, the resulting carbocation is not a simple primary cation. Instead, the adjacent cyclopropane ring participates in stabilizing the positive charge through its "banana bonds." This participation, however, also facilitates rapid equilibration between several cationic structures: the cyclopropylmethyl cation, the cyclobutyl cation, and the homoallyl cation. echemi.comacs.orgstackexchange.com The reaction products are often a mixture of alcohols or other derivatives corresponding to these different cationic forms. stackexchange.com
The cyclopropylmethyl cation can be effectively trapped by internal nucleophiles, leading to complex molecular architectures. In systems where an amine functionality is present elsewhere in the molecule, it can act as an internal nucleophile, attacking the cationic center. This process, known as intramolecular amination, can result in the formation of new heterocyclic rings. researchgate.net
A notable example is the regioselective intramolecular amination of a cyclopropylmethyl cation to synthesize tetrahydro-1,3-oxazepines, which are seven-membered rings. acs.org In this transformation, a suitably positioned internal imidate group acts as the nucleophile, attacking the cyclopropylmethyl cation. This attack leads to a ring-expansion process, demonstrating a sophisticated method for constructing larger ring systems from cyclopropane precursors. acs.org
One of the most characteristic reactions of the cyclopropylmethyl cation is its rearrangement via ring opening to form a homoallyl cation (a but-3-enyl cation). rsc.orgpsu.edu This process is highly favorable as it relieves the significant strain energy inherent in the three-membered ring. psu.edu The cyclopropylmethyl radical undergoes a similar rapid, irreversible ring-opening, and the cation exhibits analogous behavior, readily interconverting with the homoallyl and cyclobutyl cationic forms. acs.orgpsu.edu This facile rearrangement pathway is a key consideration in any reaction involving cyclopropylmethyl intermediates, as it often dictates the structure of the final products. rsc.orgresearchgate.net
Role of Carbocation-Stabilizing Substituents in Directing Reaction Pathways
The reactivity of bis(cyclopropylmethyl)amine and its congeners is profoundly influenced by the exceptional stability of the cyclopropylmethyl carbocation that can be formed as a reactive intermediate. The cyclopropyl group is remarkably effective at stabilizing an adjacent positive charge, a characteristic that directs the molecule's reaction pathways, often favoring mechanisms that proceed through such cationic species. quora.comquora.com This stabilization is significantly greater than that provided by simple alkyl groups and can even surpass the stabilizing effect of a phenyl group. echemi.comstackexchange.com
The unique stability arises from the electronic structure of the cyclopropane ring. The carbon-carbon bonds within the three-membered ring are described as "bent bonds," possessing a character intermediate between pure σ and π bonds. echemi.comstackexchange.com This high p-character allows the bonding orbitals of the cyclopropyl ring to overlap effectively with the vacant p-orbital of the adjacent carbocationic center. quora.comquora.com This interaction, often termed "dancing resonance" or sigma-electron delocalization, distributes the positive charge over the entire cyclopropylmethyl system, thereby lowering its energy and increasing its stability. quora.comquora.com The preferred geometry for this overlap is the bisected conformation, where the vacant p-orbital of the carbocation is aligned with the plane of the cyclopropyl ring. quora.com
This inherent stability dictates that reactions involving the departure of a leaving group from the methyl carbon will preferentially proceed through an SN1-like mechanism involving the formation of the cyclopropylmethyl carbocation. This intermediate then becomes a focal point for subsequent chemical events, including skeletal rearrangements.
Furthermore, substituents on the cyclopropyl ring itself can modulate the stability of the carbocation and direct reaction outcomes. Electron-donating groups can further stabilize the positive charge, while electron-withdrawing groups can destabilize it. For instance, studies on related systems have shown that the presence of electron-withdrawing substituents can lead to the formation of alternative products, such as bicyclobutanes, by influencing the fate of the cationic intermediate. beilstein-journals.org
| Carbocation Type | Example | Relative Stability | Primary Stabilization Mechanism |
|---|---|---|---|
| Methyl | CH₃⁺ | Very Low | None |
| Primary Alkyl | CH₃CH₂⁺ | Low | Inductive Effect |
| Secondary Alkyl | (CH₃)₂CH⁺ | Moderate | Inductive Effect, Hyperconjugation |
| Tertiary Alkyl | (CH₃)₃C⁺ | High | Inductive Effect, Hyperconjugation |
| Benzyl | C₆H₅CH₂⁺ | Very High | π-Resonance/Conjugation |
| Cyclopropylmethyl | c-C₃H₅CH₂⁺ | Exceptionally High | Bent-bond conjugation ("Dancing Resonance") quora.comquora.com |
Protonation Dynamics and Stability of Amine Hydrochlorides in Solution
Bis(cyclopropylmethyl)amine, as a secondary amine, is basic and readily reacts with strong acids like hydrochloric acid (HCl) to form the corresponding ammonium (B1175870) salt, bis(cyclopropylmethyl)amine hydrochloride. ualberta.cayoutube.com This salt formation is a reversible acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton from HCl. youtube.com The resulting product is an ionic compound, which typically exhibits higher water solubility compared to the free amine base. ualberta.ca
In an aqueous solution, the stability and protonation state of the amine are governed by the pH of the solution and the pKₐ of the protonated amine (the conjugate acid). The relationship between these factors is described by the Henderson-Hasselbalch equation. libretexts.org
pH = pKₐ + log ([R₂NH] / [R₂NH₂⁺])
This equation shows that when the pH of the solution is equal to the pKₐ of the protonated amine, the concentrations of the free amine ([R₂NH]) and the protonated ammonium salt ([R₂NH₂⁺]) are equal. If the pH is significantly lower than the pKₐ, the equilibrium shifts towards the protonated form, and the amine exists predominantly as the hydrochloride salt. Conversely, if the pH is raised above the pKₐ (by adding a base), the salt is deprotonated, regenerating the free amine. libretexts.org For typical aliphatic amines, pKₐ values are in the range of 10-11, meaning they are almost completely protonated and exist as ammonium salts in neutral or acidic solutions. libretexts.org
The stability of the amine hydrochloride is therefore context-dependent. In the solid state, its stability is determined by factors such as the lattice energy of the crystal. gla.ac.uk In solution, its persistence is a dynamic equilibrium. The dissociation of the salt back to the free amine can be influenced by the conditions. For example, in an open system where volatile byproducts like HCl gas can escape, the equilibrium may be driven towards the formation of the free amine. gla.ac.uk
| Solution pH | Ratio of [Amine]/[Ammonium Salt] | Percentage in Protonated Form ([R₂NH₂⁺]) |
|---|---|---|
| 2.0 | 1 : 3,162,277 | ~100% |
| 5.0 | 1 : 31,622 | >99.99% |
| 7.4 (Physiological) | 1 : 1,259 | ~99.92% |
| 9.5 | 1 : 10 | ~90.9% |
| 10.5 (pH = pKₐ) | 1 : 1 | 50% |
| 11.5 | 10 : 1 | ~9.1% |
Intermolecular and Intramolecular Chemical Transformations
Nucleophilic Substitution Reactions (Sₙ2 Pathways)
Nucleophilic substitution reactions are fundamental transformations for aliphatic compounds. The Sₙ2 (Substitution Nucleophilic Bimolecular) pathway involves a direct, single-step displacement of a leaving group by a nucleophile. This mechanism is characterized by a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry.
However, for substrates containing a cyclopropylmethyl moiety, the Sₙ2 pathway is in direct competition with the Sₙ1 pathway. As discussed previously (Section 3.2.2), the extraordinary stability of the cyclopropylmethyl carbocation provides a very low-energy pathway for Sₙ1-type reactions. beilstein-journals.org Any reaction condition that favors the departure of a leaving group from the carbon adjacent to the cyclopropyl ring is highly likely to generate this stable carbocationic intermediate.
The consequence of forming the cyclopropylmethyl carbocation is that it can undergo rapid skeletal rearrangements before being trapped by a nucleophile (see Section 3.3.3). beilstein-journals.org Therefore, even under conditions that might typically favor Sₙ2 reactions (e.g., high concentration of a strong nucleophile), reactions on cyclopropylmethyl systems often yield a mixture of products, including rearranged cyclobutyl and homoallyl structures, which are hallmarks of a carbocationic mechanism. beilstein-journals.org A pure Sₙ2 reaction, which would yield a single, non-rearranged product with inverted stereochemistry, is often a minor or non-existent pathway for these substrates. The propensity for rearrangement makes the cyclopropylmethyl system a classic example of a substrate where the Sₙ1 pathway and its subsequent rearrangements dominate the reactivity profile over the direct Sₙ2 displacement.
Condensation Reactions Involving Amine and Hydrazine Functionalities
Bis(cyclopropylmethyl)amine, as a secondary amine, can participate in various condensation reactions. One of the most characteristic reactions of secondary amines is their condensation with aldehydes or ketones to form enamines. This reaction is typically acid-catalyzed and proceeds through an initial nucleophilic attack of the amine on the carbonyl carbon, followed by the formation of a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields an iminium ion. In the final step, a proton is removed from an adjacent carbon, resulting in the formation of the C=C double bond of the enamine.
Beyond enamine formation, secondary amines like bis(cyclopropylmethyl)amine can also participate in other condensation-type processes, such as the Mannich reaction. In this reaction, the amine reacts with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen to form a "Mannich base."
Skeletal Reorganization and Ring Contraction Processes
A defining characteristic of the chemical reactivity of cyclopropylmethyl systems is their propensity to undergo skeletal reorganization. This behavior is a direct consequence of the formation of the highly stabilized cyclopropylmethyl carbocation, which exists in rapid equilibrium with other cationic isomers, namely the cyclobutyl cation and the homoallyl cation. beilstein-journals.org This collection of interconverting carbocations is often referred to as the cyclopropylcarbinyl–cyclobutyl–homoallyl cation manifold. beilstein-journals.org
When a reaction generates a cyclopropylmethyl cation, it does not remain static. Through a series of rapid rearrangements involving the cleavage and formation of C-C bonds, the positive charge can be delocalized across the different isomeric structures:
Cyclopropylmethyl Cation: The initial, highly stabilized carbocation.
Cyclobutyl Cation: Formed via ring expansion of the cyclopropylmethyl cation. This secondary carbocation is also stabilized by the strained bonds of the cyclobutyl ring. beilstein-journals.org
Homoallyl Cation: Formed via ring opening of the cyclopropylmethyl cation, resulting in an acyclic cation with a double bond positioned three carbons away from the positive charge.
Because these cations can interconvert rapidly before being trapped by a nucleophile, reactions starting from a cyclopropylmethyl-containing compound (e.g., via solvolysis) typically yield a mixture of products. The final product distribution depends on the specific reaction conditions, the solvent, and the nature of the nucleophile, which influence the relative rates of cation interconversion and nucleophilic capture. This complex reactivity makes skeletal reorganization a key consideration in any transformation involving this structural motif. beilstein-journals.org
| Cationic Intermediate | Structure Type | Resulting Product Type (after nucleophilic attack) |
|---|---|---|
| Cyclopropylmethyl Cation | Primary cation stabilized by cyclopropyl ring | Cyclopropylmethyl derivatives |
| Cyclobutyl Cation | Secondary cation (four-membered ring) | Cyclobutyl derivatives |
| Homoallyl Cation | Acyclic primary cation (alkene) | Homoallyl (e.g., 3-butenyl) derivatives |
Structural Features and Derivatives of Bis Cyclopropylmethyl Amine Hydrochloride in Chemical Research
Conformational Analysis of Bis(cyclopropylmethyl)amine (B2599288) Hydrochloride
The three-dimensional structure and conformational flexibility of Bis(cyclopropylmethyl)amine hydrochloride are significantly dictated by the presence of the two cyclopropylmethyl substituents attached to the central nitrogen atom. The analysis of its conformation involves understanding the interplay of bond rotations, steric repulsions, and the unique electronic characteristics of the cyclopropyl (B3062369) rings.
Influence of Cyclopropyl Groups on Molecular Geometry and Conformation
The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain due to its 60° internal bond angles, a substantial deviation from the ideal sp³ tetrahedral angle of 109.5°. This high degree of strain imparts unique electronic properties to the ring, often described by the Walsh or Coulson-Moffitt orbital models. wikipedia.org These models depict the C-C bonds as having significant p-orbital character, allowing the cyclopropyl group to engage in conjugation with adjacent π-systems, behaving in some respects like a carbon-carbon double bond. wikipedia.orgstackexchange.com
Key conformational aspects include:
Torsional Strain: The presence of the bulky cyclopropyl groups introduces considerable torsional strain during bond rotation. rsc.org Research on related systems has shown that placing a cyclopropane (B1198618) ring adjacent to a six-membered ring can alter traditional conformational preferences, sometimes forcing large alkyl groups into an axial position, a phenomenon attributed to increased steric strain. rsc.org A similar principle applies here, where the steric bulk of one cyclopropylmethyl group influences the preferred orientation of the other to minimize non-bonded interactions.
Electronic Interactions: The cyclopropyl group can act as a good π-electron donor through hyperconjugation. wikipedia.orgstackexchange.com This can influence the electron density at the nitrogen atom and affect the bond lengths and angles of the aminomethyl bridge. The preferred conformation will seek to maximize stabilizing hyperconjugative interactions while minimizing steric clash.
Bisected vs. Perpendicular Conformations: The orientation of the cyclopropane ring relative to the rest of the molecule is critical. In related structures like cyclopropyl methyl ketone, the s-cis conformation, where the carbonyl group is eclipsed with a C-C bond of the ring, is found to be the most stable. uwlax.edu For Bis(cyclopropylmethyl)amine, analogous low-energy conformations would involve specific alignments of the C-N bond relative to the plane of the cyclopropyl rings to optimize electronic and steric effects.
Steric and Electronic Effects of Alkyl Substitution on Amine Centers
The cyclopropylmethyl groups in this compound function as alkyl substituents on the nitrogen atom. Their presence impacts the amine's properties through a combination of steric and electronic effects.
Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect (+I effect). This effect increases the electron density on the nitrogen atom. mdpi.comcutm.ac.in Consequently, the nitrogen becomes more nucleophilic and more basic compared to ammonia (B1221849). The two cyclopropylmethyl groups in the title compound contribute to a higher electron density at the nitrogen center, influencing its reactivity.
Steric Effects: Steric hindrance is a significant factor that arises from the spatial bulk of substituents. researchgate.net While alkyl groups electronically enhance basicity, their size can physically obstruct the nitrogen's lone pair, making it more difficult for a proton to approach and bond. cutm.ac.innih.gov This steric inhibition of protonation can lead to a decrease in basicity. In aqueous solutions, the order of basicity for simple alkylamines (secondary > primary > tertiary) is a well-known example of the interplay between inductive effects, which increase basicity, and solvation effects, which are hindered by bulky substituents. cutm.ac.in The two cyclopropylmethyl groups create a sterically congested environment around the nitrogen atom, which can modulate its accessibility and reactivity in chemical transformations. nasa.gov
The table below summarizes the dual effects of alkyl groups on amine centers.
| Effect | Description | Impact on Bis(cyclopropylmethyl)amine |
| Inductive Effect (+I) | Electron-donating nature of alkyl groups pushes electron density towards the nitrogen atom. | Increases the nucleophilicity and intrinsic basicity of the nitrogen. |
| Steric Hindrance | The physical bulk of the alkyl groups shields the nitrogen atom. | Can decrease reactivity and apparent basicity by impeding access to the lone pair for protonation or reaction. nih.govnasa.gov |
| Solvation | The number of N-H bonds available for hydrogen bonding with solvent molecules affects the stability of the protonated amine. | As a secondary amine, it has one N-H bond (in its neutral form) for hydrogen bonding. The bulk of the substituents can hinder solvent stabilization of its conjugate acid. |
Design and Synthesis of Novel Derivatives Incorporating the Bis(cyclopropylmethyl)amine Scaffold
The Bis(cyclopropylmethyl)amine structure serves as a valuable scaffold for the synthesis of more complex molecules, leveraging the unique properties of the cyclopropylmethyl moiety.
Analogues with Modified Amine Functionalities
The secondary amine in Bis(cyclopropylmethyl)amine is a reactive handle for further chemical modification. Standard synthetic transformations can be employed to generate a variety of analogues with altered electronic and steric properties.
N-Alkylation and N-Arylation: The secondary amine can be converted into a tertiary amine through reactions with alkyl or aryl halides. This modification further increases steric bulk and alters the electronic properties of the nitrogen center.
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amide. This transformation is significant as it changes the geometry of the nitrogen atom from trigonal pyramidal to nearly planar and substantially reduces its basicity due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
Reductive Amination: The amine can be used in reductive amination reactions with aldehydes or ketones to introduce more complex substituents, expanding the library of accessible derivatives.
Incorporation into Diverse Chemical Scaffolds (e.g., quinoline (B57606), acrylamide, pyrazolo[3,4-b]pyridin)
The Bis(cyclopropylmethyl)amine moiety can be appended to various heterocyclic and functional scaffolds important in medicinal chemistry. nih.govnih.govnih.gov
Quinoline Derivatives: The quinoline ring is a "privileged scaffold" found in numerous therapeutic agents. nih.govfrontiersin.orgbohrium.com The Bis(cyclopropylmethyl)amine group can be introduced onto the quinoline core, typically through a nucleophilic aromatic substitution reaction where the amine displaces a leaving group (such as a halogen) on the quinoline ring. The resulting derivatives combine the structural features of both moieties.
Acrylamide Derivatives: Acrylamides are synthesized by the reaction of an amine with an activated acrylic acid derivative, such as acryloyl chloride. nih.gov Reacting Bis(cyclopropylmethyl)amine would yield N,N-bis(cyclopropylmethyl)acrylamide. Such structures are of interest as covalent modifiers or polymer building blocks.
Pyrazolo[3,4-b]pyridin Derivatives: This heterocyclic system is another important scaffold in drug discovery. nih.govnih.gov The synthesis of substituted pyrazolo[3,4-b]pyridines often involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or a related precursor. nih.gov Bis(cyclopropylmethyl)amine could potentially be used as a substituent on a precursor or be added to the pre-formed heterocyclic core through substitution reactions.
The table below outlines potential synthetic strategies for incorporating the scaffold.
| Target Scaffold | Synthetic Strategy | Resulting Derivative Class |
| Quinoline | Nucleophilic aromatic substitution of a haloquinoline. | (Quinolinyl)bis(cyclopropylmethyl)amines |
| Acrylamide | Acylation with acryloyl chloride or coupling with acrylic acid. | N,N-bis(cyclopropylmethyl)acrylamide |
| Pyrazolo[3,4-b]pyridin | Substitution of a leaving group on the pyrazolopyridine ring. | Substituted pyrazolo[3,4-b]pyridines |
Synthesis of Bicyclo[5.3.0]decan-3-ones and Related Polycyclic Systems
A notable synthetic application involving cyclopropylamines is their use in constructing complex polycyclic systems through radical-mediated ring-opening and annulation reactions. Research has demonstrated that bicyclo[5.3.0]decan-3-ones, which contain an azulene (B44059) framework, can be synthesized stereoselectively through the aerobic oxidation of cyclopropylamines. thegoodscentscompany.com
This transformation proceeds via a radical cation intermediate. The mechanism involves:
Single-electron oxidation of the cyclopropylamine (B47189) to form an aminium radical cation.
Homolytic cleavage of a C-C bond in the strained cyclopropyl ring.
An intramolecular cyclization (annulation) event, followed by further oxidation and rearrangement steps to yield the bicyclo[5.3.0]decan-3-one core. thegoodscentscompany.com
This synthetic strategy highlights the utility of the high ring strain in the cyclopropyl group, which serves as a latent reactive site that can be unmasked under specific oxidative conditions to enable the construction of intricate molecular architectures.
Structural Elucidation and Characterization of this compound and its Derivatives
The comprehensive characterization of this compound and its derivatives is fundamental to understanding their chemical properties and potential applications. A suite of advanced analytical techniques is employed to elucidate their structural features, from basic connectivity to complex three-dimensional arrangements and stereochemical purity. These methods provide unambiguous data on molecular structure, conformation, and configuration, which are critical in various fields of chemical research.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
Spectroscopic methods are indispensable for the initial identification and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra exhibit characteristic signals corresponding to the cyclopropyl and methyl groups.
¹H NMR: The proton NMR spectrum is characterized by distinct multiplets for the cyclopropyl ring protons, typically found in the upfield region (approx. 0.2-1.2 ppm). The methylene (B1212753) protons (CH₂) adjacent to the nitrogen and the cyclopropyl ring appear as doublets, while the methine proton on the cyclopropyl ring appears as a multiplet. In the hydrochloride salt, the proton attached to the nitrogen (N-H) often appears as a broad signal at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The methylene carbons of the cyclopropyl rings appear at high field, while the methine carbon is slightly more downfield. The CH₂ carbons linking the nitrogen to the rings are also clearly identifiable.
Interactive Table: Typical NMR Chemical Shift Ranges for the Bis(cyclopropylmethyl)amine Moiety
| Group | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Description |
|---|---|---|---|
| Cyclopropyl CH₂ | 0.2 - 0.6 | 3 - 8 | Methylene protons/carbons within the cyclopropyl ring. |
| Cyclopropyl CH | 0.8 - 1.2 | 8 - 15 | Methine proton/carbon of the cyclopropyl ring. |
| N-CH₂ (Methylene Bridge) | 2.8 - 3.2 | 50 - 60 | Protons/carbons of the methylene group attached to the nitrogen. |
| N-H (Ammonium) | 9.0 - 10.0 | N/A | Broad singlet, characteristic of the ammonium (B1175870) proton in the hydrochloride salt. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound shows characteristic absorption bands. docbrown.info A key feature for this secondary amine salt is the N-H stretching vibration, which typically appears as a broad band in the 3200-2700 cm⁻¹ region due to the ammonium salt. ucalgary.ca Other significant peaks include C-H stretching vibrations from the cyclopropyl and methylene groups and the C-N stretching vibration. docbrown.infonist.gov
Interactive Table: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Description |
|---|---|---|
| ~3080 | C-H Stretch (Cyclopropyl) | Characteristic C-H stretching of the cyclopropane ring. |
| 2950 - 2850 | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the CH₂ groups. |
| 3200 - 2700 | N-H Stretch (Ammonium) | A broad and strong absorption band characteristic of a secondary amine salt. ucalgary.ca |
| 1600 - 1500 | N-H Bend | Bending vibration of the N-H bond. |
| 1220 - 1020 | C-N Stretch | Stretching vibration of the carbon-nitrogen bond. docbrown.info |
| ~1020 | Cyclopropyl Ring Bend | "Breathing" vibration of the cyclopropane ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. For bis(cyclopropylmethyl)amine, electrospray ionization (ESI) would typically show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the free base. The fragmentation pattern under electron ionization (EI) would likely involve cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) and loss of a cyclopropylmethyl radical.
Interactive Table: Expected Mass Spectrometry Fragments for Bis(cyclopropylmethyl)amine
| m/z Value | Fragment Identity | Description |
|---|---|---|
| 126.13 | [M+H]⁺ | Protonated molecular ion of the free base (C₈H₁₅N). nih.gov |
| 125.12 | [M]⁺ | Molecular ion peak of the free base. nih.gov |
| 70 | [M - C₄H₇]⁺ | Loss of a cyclopropylmethyl radical via alpha-cleavage. |
| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles. For derivatives of this compound that are chiral, X-ray crystallography can determine the absolute configuration of stereocenters, provided a suitable single crystal can be grown.
Chiral Analytical Methods for Enantiomeric Ratio and Stereochemical Purity Determination (e.g., Chiral HPLC, Vibrational Circular Dichroism (VCD))
While this compound itself is achiral, its derivatives can possess stereocenters, leading to the existence of enantiomers. Determining the enantiomeric ratio and stereochemical purity of such chiral derivatives is crucial in many areas of chemical and pharmaceutical research.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. mdpi.com The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. americanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of chiral amines and their derivatives. mdpi.comresearchgate.net By analyzing the peak areas of the separated enantiomers, the enantiomeric excess (ee) or enantiomeric ratio (er) can be accurately determined. mdpi.com This method is essential for monitoring the progress of asymmetric syntheses or enzymatic resolutions that produce enantiomerically enriched compounds. nih.gov
Interactive Table: Common Chiral Stationary Phases for Amine Separation
| CSP Type | Selector Example | Typical Mobile Phase |
|---|---|---|
| Polysaccharide-based (coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Amine Modifier |
| Polysaccharide-based (immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol or Reversed-phase conditions |
| Pirkle-type (π-acidic/π-basic) | (R,R)-Whelk-O 1 | Hexane/Isopropanol |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Polar organic or Reversed-phase conditions |
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.net Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign), while their standard IR spectra are identical. nih.gov
The significant advantage of VCD is that the absolute configuration can be determined without the need for crystallization. wikipedia.org This is achieved by comparing the experimentally measured VCD spectrum with a theoretical spectrum computed using quantum mechanical methods, such as Density Functional Theory (DFT). nih.gov A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., R or S) allows for an unambiguous assignment of its absolute stereochemistry. nih.gov
Theoretical and Computational Studies of Bis Cyclopropylmethyl Amine Hydrochloride Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. For Bis(cyclopropylmethyl)amine (B2599288) hydrochloride, these calculations would reveal key details about its stability and chemical reactivity.
Electronic Properties: The primary goal is to solve the Schrödinger equation for the molecule to determine its electronic structure. DFT methods like B3LYP, combined with a suitable basis set (e.g., 6-311+G(d,p)), are commonly employed to balance accuracy and computational cost. nih.govresearchgate.net Key parameters obtained from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity.
| Descriptor | Formula | Predicted Significance for Bis(cyclopropylmethyl)amine Hydrochloride |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Indicates the energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Indicates the energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. For the protonated amine, the region around the N-H+ group would show a strong positive potential (blue color), indicating its susceptibility to nucleophilic attack. The cyclopropyl (B3062369) groups, being electron-rich, would likely show regions of negative potential (red or yellow), highlighting them as potential sites for electrophilic interaction. researchgate.net
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling can be used to simulate chemical reactions, providing a detailed view of the reaction mechanism. This involves identifying the lowest energy path from reactants to products, which proceeds through a high-energy transition state.
For this compound, a relevant reaction to study would be the potential ring-opening of the cyclopropyl groups, a characteristic reaction for such strained rings. researchgate.net Computational methods can map the potential energy surface for this process. By calculating the geometries and energies of the reactants, products, and the transition state, the activation energy (the energy barrier for the reaction) can be determined. e3s-conferences.org
A typical workflow involves:
Geometry Optimization: The structures of the reactant, product, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: A transition state (TS) calculation is performed to locate the saddle point on the potential energy surface connecting reactants and products. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used. sparkle.pro.br
Frequency Calculation: A frequency calculation on the optimized TS geometry is crucial. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the reaction path. sparkle.pro.br
These calculations would provide quantitative data on reaction feasibility and rates, which are essential for understanding the chemical stability and transformation of the molecule.
Computational Insights into Conformational Preferences and Stereoselectivity
The flexibility of the two cyclopropylmethyl groups attached to the nitrogen atom allows for multiple spatial arrangements, or conformations. Computational methods are exceptionally well-suited for exploring these conformational landscapes.
A conformational analysis of this compound would involve systematically rotating the key dihedral angles: the C-C bond between the cyclopropyl ring and the methylene (B1212753) group, and the C-N bond. mdpi.com For each rotation, the energy of the resulting structure is calculated, leading to a potential energy surface map.
From studies on similar amines and substituted alkanes, it is expected that staggered conformations, where bulky groups are positioned to minimize steric hindrance, would be the most stable. chemistrysteps.com For the (dmpnH₂)²⁺ cation (2,2-dimethylpropane-1,3-diaminium), computational analysis showed that the anti-anti-conformation represents the global energy minimum, though anti-gauche and gauche-gauche conformations can be preferred in the solid state due to crystal packing and hydrogen bonding. mdpi.com Similarly, for this compound, the relative orientation of the two cyclopropyl groups would likely favor an anti or gauche arrangement to reduce steric clash.
| Conformation Type | Dihedral Angle (approx.) | Expected Relative Energy | Rationale |
|---|---|---|---|
| Staggered (Anti) | 180° | Low (Most Stable) | Minimizes steric and torsional strain between the cyclopropyl groups. chemistrysteps.com |
| Staggered (Gauche) | ±60° | Low | Slightly higher energy than anti due to some steric interaction. |
| Eclipsed | 0°, ±120° | High (Unstable) | Maximizes steric repulsion and torsional strain. chemistrysteps.com |
These calculations are also vital for understanding stereoselectivity in reactions involving the molecule. The energy differences between transition states leading to different stereoisomers can be calculated to predict the major product of a reaction. acs.org
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. This is particularly useful for confirming molecular structures and interpreting experimental spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a routine computational task. The process involves:
Performing a high-level geometry optimization of the molecule's most stable conformer(s).
Using the Gauge-Independent Atomic Orbital (GIAO) method to calculate the isotropic magnetic shielding tensors for each nucleus. github.io
Referencing these calculated shielding values to a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ).
For complex molecules, it is often necessary to perform a Boltzmann-weighted average of the chemical shifts from all significantly populated conformers to get a result that accurately matches experimental spectra recorded at room temperature. github.io The accuracy of modern DFT functionals, such as WP04, specifically parameterized for NMR predictions, can yield mean absolute errors as low as 0.08 ppm for ¹H shifts. github.io
Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, C-H stretch, C-N bend). Plotting these frequencies against their calculated intensities generates a theoretical IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the computational method and the neglect of anharmonicity. researchgate.net This allows for a direct comparison with experimental IR spectra, aiding in the assignment of observed absorption bands.
Applications of Bis Cyclopropylmethyl Amine Hydrochloride and Its Chemical Analogues in Research and Material Science
Role as Chemical Building Blocks in Advanced Organic Synthesis
Bis(cyclopropylmethyl)amine (B2599288) hydrochloride and its parent compound, cyclopropylamine (B47189), are recognized as versatile chemical building blocks in organic synthesis. cymitquimica.comlongdom.org The unique structural and electronic properties conferred by the strained three-membered ring make these amines valuable intermediates for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals. longdom.orgnih.gov
The cyclopropylamine moiety is a key component in a variety of pharmacologically active compounds. longdom.org Its incorporation into molecular scaffolds can significantly influence a molecule's conformational rigidity and metabolic stability. For instance, derivatives of (1-cyclopropyl)cyclopropylamine have been developed for applications such as hepatitis C treatments, pest control agents, and as inhibitors of methicillin-resistant Staphylococcus aureus. nih.gov The synthesis of these advanced molecules often relies on the availability of high-purity cyclopropylamine building blocks, necessitating scalable and efficient synthetic routes. nih.gov
In peptidomimetic chemistry, cyclopropane (B1198618) rings are used to create conformationally constrained amino acid analogues. An efficient, three-step synthesis has been developed to produce novel cyclopropyl (B3062369) peptidomimetics from protected amino acid Weinreb amides, showcasing the utility of cyclopropane chemistry in creating complex, biologically relevant molecules. nih.gov Similarly, cyclopropylamine derivatives are crucial in the synthesis of various drug candidates, including those with antidepressant, antiviral, and anticancer properties. longdom.org The synthesis of diversely substituted 1-phenylcyclopropane carboxamides, which exhibit a range of pharmacological activities, further underscores the importance of cyclopropane-containing amines as foundational structures in drug discovery. nih.gov
The reactivity of the amine group combined with the unique properties of the cyclopropylmethyl group allows for its use in constructing larger, more complex systems. For example, related structures are used in the N-alkylation of piperazine (B1678402) and tetrahydroisoquinoline derivatives to create novel bivalent ligands designed to target specific biological receptors. nih.gov
| Application Area | Example Compound Class | Synthetic Utility |
| Medicinal Chemistry | Hepatitis C Inhibitors | Core structural component for biological activity. nih.gov |
| Peptidomimetics | Provides conformational constraint in amino acid analogues. nih.gov | |
| 1-Phenylcyclopropane Carboxamides | Serves as a key precursor for pharmacologically active agents. nih.gov | |
| Agrochemicals | Pesticides, Insecticides | Forms the basis for various crop protection compounds. longdom.orgnih.gov |
| Material Science | Specialty Polymers | Used as an intermediate in the synthesis of advanced materials. longdom.org |
Utility in the Development of Novel Synthetic Methodologies
The unique chemical nature of cyclopropylamines, stemming from the high ring strain and the reactivity of the amine, has made them instrumental in the development of novel synthetic methodologies. longdom.org These methods often exploit the facile rearrangement of cyclopropylcarbinyl cationic intermediates, which can be harnessed to create complex cyclic and acyclic systems. dntb.gov.uarsc.org
One significant area of development is in cycloaddition reactions. Researchers have demonstrated the first asymmetric [3+2] photocycloadditions using cyclopropylamines and various electron-rich or electron-neutral olefins. rsc.org This method provides an expedient and modular route to biologically important α-aryl and α,α-diaryl cyclopentylamines in an enantioselective manner, showcasing a new application of chiral H-bonding catalysis in radical chemistry. rsc.org
Furthermore, the chemistry of cyclopropylimines, derived from cyclopropylamines, has been explored for the synthesis of nitrogen-containing heterocycles. researchgate.net Ring-opening and rearrangement reactions of aminocyclopropanes are now well-established strategies for creating nitrogen-rich building blocks that were previously underexploited. researchgate.net
The fundamental reaction for creating the cyclopropane ring itself, the Simmons-Smith cyclopropanation, has been a cornerstone of organic synthesis. researchgate.net The development of modified versions, such as using the Furukawa reagent (Et2Zn and CH2I2), has expanded the utility of this reaction to the total synthesis of structurally complex natural products with a range of biological activities. researchgate.net These foundational methods enable the synthesis of the cyclopropylamine building blocks that are then used in more advanced synthetic applications.
| Synthetic Methodology | Substrate Class | Product Class | Key Feature |
| Asymmetric [3+2] Photocycloaddition | Cyclopropylamines, Olefins | Chiral Cyclopentylamines | First example with cyclopropylamines; remote H-bonding induction. rsc.org |
| Cyclopropylimine Rearrangement | Cyclopropylimines | N-containing Heterocycles | Utilizes ring strain for cyclization to form fused heterocyclic systems. researchgate.net |
| Cyclopropylcarbinyl Cation Chemistry | Alcohols, Alkenes with cyclopropane | Cyclopropanes, Rearranged Skeletons | Controlled formation and rearrangement of non-classical carbocations. dntb.gov.uarsc.org |
| Simmons-Smith Cyclopropanation | Alkenes | Cyclopropanes | Stereospecific conversion of alkenes to cyclopropanes. researchgate.net |
Applications in Ligand Design for Catalysis and Coordination Chemistry
The amine functionality of Bis(cyclopropylmethyl)amine and its analogues makes them suitable for use as ligands in coordination chemistry and catalysis. purdue.eduyoutube.com Ligands are ions or molecules that bind to a central metal atom to form a coordination complex, and their design is critical to controlling the reactivity and selectivity of metal-based catalysts. purdue.edu
The effectiveness of a ligand is determined by both its electronic and steric properties. researchgate.netnih.gov The cyclopropylmethyl groups in Bis(cyclopropylmethyl)amine contribute a specific steric bulk that can influence the coordination number and geometry of the metal center. researchgate.net This steric hindrance can be exploited to control reaction selectivity by directing substrates to bind in a particular orientation or by preventing unwanted side reactions. wikipedia.org
While direct applications of Bis(cyclopropylmethyl)amine hydrochloride in catalysis are not extensively documented in leading research, the principles of using bis-amine structures as ligands are well-established. For example, bis(amidophenyl)amine scaffolds have been developed as redox-active ligands for multi-electron catalysis with earth-abundant metals like nickel. These ligands support the metal center and participate in the catalytic cycle through their ability to store and transfer electrons. Similarly, Robson-type macrocyclic hexamine-dithiophenolate ligands form stable dinuclear complexes with first-row transition metals, creating a coordination site that can accommodate various co-ligands and facilitate the study of magnetic exchange interactions. researchgate.net
The design of effective ligands often involves creating polydentate structures that bind to the metal center through multiple donor atoms, a phenomenon known as the chelate effect, which enhances complex stability. nih.gov The two amine groups in a bis-amine structure can potentially chelate a metal, forming a stable ring structure that is entropically favored. The specific geometry and steric profile of the cyclopropylmethyl groups would dictate the size and stability of such a chelate ring, influencing the resulting catalyst's performance. nih.gov
Investigation of Structure-Reactivity Relationships in Cyclopropylamine Systems
The reactivity of cyclopropylamine systems is a direct consequence of their unique molecular structure. The three-membered ring is highly strained, with C-C-C bond angles compressed to 60°, far from the ideal 109.5° for sp³-hybridized carbon. longdom.org This inherent ring strain significantly enhances the reactivity of the molecule compared to acyclic or larger-ring amines. longdom.org
The relationship between structure and reactivity is critical in both synthetic applications and in understanding the biological activity of cyclopropane-containing molecules. researchgate.net Studies on cyclopropenimines as enantioselective Brønsted base catalysts have shown that the nature of the substituents on the amine is crucial for mediating both the reaction rate and the degree of enantioselectivity. rsc.org This highlights how subtle structural modifications can have a profound impact on chemical behavior.
The electronic effects of the cyclopropyl group are also significant. It can stabilize an adjacent positive charge, leading to the facile formation of cyclopropylcarbinyl cations that can undergo various rearrangements. dntb.gov.uarsc.org This reactivity is a key consideration in designing synthetic pathways.
From a biochemical perspective, the metabolism of cyclopropylamines can lead to the formation of reactive intermediates. acs.org For example, the cyclopropylamine moiety in the antibiotic trovafloxacin (B114552) can be oxidized by enzymes like Cytochrome P450 1A2 and myeloperoxidase to form a reactive α,β-unsaturated aldehyde. acs.org This reactive metabolite can then form covalent adducts with protein nucleophiles, a mechanism proposed to be linked to the drug's hepatotoxicity. acs.org This demonstrates a direct structure-reactivity relationship where the cyclopropane ring's unique chemistry leads to a specific biological outcome. Understanding these relationships is essential for designing safer and more effective pharmaceuticals. researchgate.net
| Structural Feature | Influence on Reactivity | Example Application/Consequence |
| High Ring Strain | Enhances overall reactivity, facilitates ring-opening reactions. longdom.org | Used in synthetic methodologies involving cycloadditions and rearrangements. rsc.orgresearchgate.net |
| Cyclopropylmethyl Substituents | Exert specific steric and electronic effects. researchgate.netwikipedia.org | Controls enantioselectivity in catalysis; influences ligand coordination. rsc.org |
| Amine Group | Acts as a nucleophile and a base; can be oxidized. longdom.org | Enables formation of coordination complexes and participation in metabolic activation. purdue.eduacs.org |
| Stabilization of Cations | Promotes formation of cyclopropylcarbinyl cations. dntb.gov.ua | Key intermediate in skeletal rearrangements and novel cyclopropane syntheses. rsc.org |
Q & A
Q. What are the established synthetic routes for Bis(cyclopropylmethyl)amine hydrochloride, and what are their limitations?
this compound is typically synthesized via alkylation of cyclopropane derivatives with methylamine precursors. Key steps include:
- Cyclopropane ring formation : Using [3+2] cycloaddition or Simmons–Smith reactions under controlled conditions (e.g., low temperature, anhydrous solvents) .
- Amine alkylation : Reacting cyclopropane-containing alkyl halides with methylamine in polar aprotic solvents (e.g., DMF) .
- Hydrochloride salt formation : Treating the free amine with HCl gas or concentrated hydrochloric acid, followed by recrystallization .
Limitations : Low yields due to steric hindrance from cyclopropane rings, side reactions (e.g., over-alkylation), and challenges in purifying hygroscopic intermediates .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm cyclopropane ring integrity and amine protonation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (210–260 nm) to assess purity (>98%) and detect residual solvents .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and N95 masks to prevent inhalation of fine powders .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., alkyl halides) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Design of Experiments (DoE) : Apply factorial design to evaluate variables (e.g., temperature, solvent polarity, stoichiometry). For example, a 2 factorial design can identify interactions between reaction time (12–24 hrs), temperature (25–50°C), and solvent (DMF vs. THF) .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- In-situ Monitoring : Use FT-IR or Raman spectroscopy to track amine protonation and cyclopropane stability in real time .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Cross-validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to confirm structural assignments .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or protonation states using single-crystal diffraction studies .
- Reproducibility Testing : Replicate experiments under standardized conditions to rule out artifacts (e.g., solvent impurities, moisture) .
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
- Quantum Chemistry Software : Gaussian or ORCA for calculating transition states and activation energies in cyclopropane ring-opening reactions .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for functionalizing the amine group .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to guide solvent selection .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) to identify degradation pathways (e.g., hydrolysis of cyclopropane rings) .
- Accelerated Stability Testing : Use Arrhenius kinetics to extrapolate shelf life from high-temperature data .
- Analytical Profiling : Track degradation products via LC-MS and correlate with environmental factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
